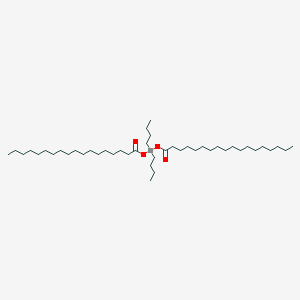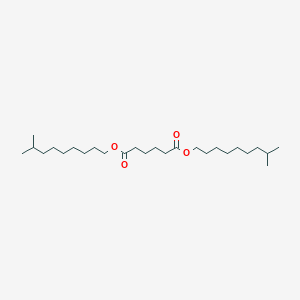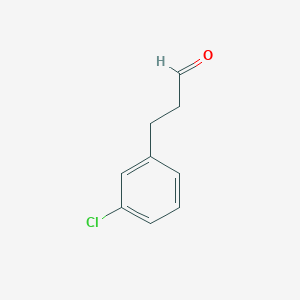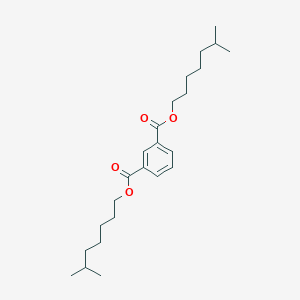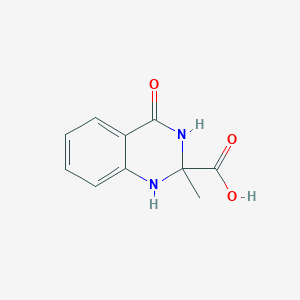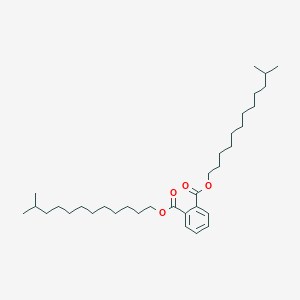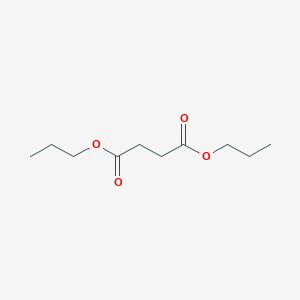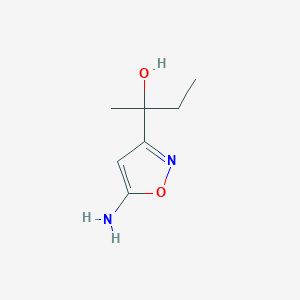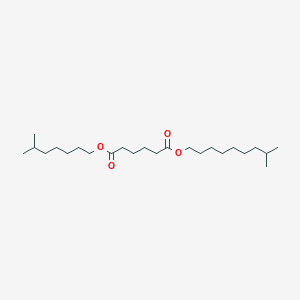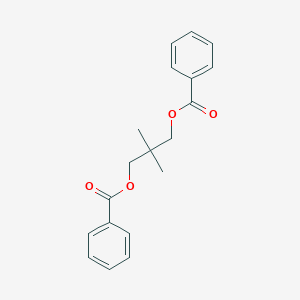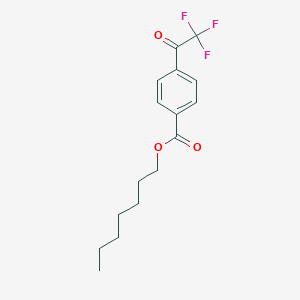
Carbonate ionophore I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonate ionophore I is a chemical compound with the molecular formula C16H19F3O3. It is known for its role as a neutral anion carrier in various scientific applications, particularly in the development of ion-selective electrodes. This compound is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further modified with a trifluoroacetyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 4-(trifluoroacetyl)benzoate typically involves a three-step process. The key step is the acylation of toluene with trifluoroacetic anhydride in the presence of aluminum chloride at temperatures ranging from -8°C to -10°C . This method is advantageous as it avoids the use of organometallic reagents, making it scalable for industrial production .
Industrial Production Methods
Industrial production of heptyl 4-(trifluoroacetyl)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The absence of organometallic reagents in the synthesis makes it more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonate ionophore I undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trifluoroacetyl group, potentially leading to the formation of alcohols or other reduced derivatives.
Substitution: The benzoate moiety can undergo substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Carbonate ionophore I has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Its potential as a carrier molecule can be explored for drug delivery systems and other medical applications.
Mécanisme D'action
The mechanism of action of heptyl 4-(trifluoroacetyl)benzoate involves its role as a neutral anion carrier. The trifluoroacetyl group interacts with anions, facilitating their transport across membranes. This interaction is primarily driven by the carbonyl carbon atom of the trifluoroacetyl group, which forms a complex with the anion . The molecular targets and pathways involved include various anion exchange processes and membrane transport mechanisms.
Comparaison Avec Des Composés Similaires
Carbonate ionophore I can be compared with other similar compounds, such as:
- p-Methyl trifluoroacetophenone
- 2,4-Dimethyl trifluoroacetophenone
- 2,4,6-Trimethyl trifluoroacetophenone
- p-Butyl trifluoroacetophenone
These compounds share similar functional groups but differ in their specific structures and properties. This compound is unique due to its heptyl group, which enhances its hydrophobicity and makes it particularly suitable for use in ion-selective electrodes .
Propriétés
Numéro CAS |
129476-47-7 |
|---|---|
Formule moléculaire |
C16H19F3O3 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
heptyl 4-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3 |
Clé InChI |
CQFKNHZFYMLLPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
SMILES canonique |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


